molecular formula C26H33NO6 B6071290 6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B6071290
M. Wt: 455.5 g/mol
InChI Key: LSHYOYLYXFGSJF-UHFFFAOYSA-N
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Description

6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester-substituted derivatives.

Scientific Research Applications

6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Research: Study of its reactivity and synthesis of novel derivatives for further exploration.

Mechanism of Action

The mechanism of action of 6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core, lacking the hexahydro structure.

Uniqueness

6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-O-methyl 3-O-propan-2-yl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-7-12-32-18-10-8-17(9-11-18)22-21(26(30)33-14(2)3)16(5)27-19-13-15(4)20(25(29)31-6)24(28)23(19)22/h8-11,14-15,20,22,27H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHYOYLYXFGSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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